REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:7]2[N:11]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[C:14]([Br:19])[CH:13]=3)[C:10](=[O:20])[O:9][N:8]=2)=[N:4][O:5][N:6]=1.CO[CH:23](OC)[CH2:24][NH:25][S:26]([NH:29]C(=O)OCC)(=[O:28])=[O:27].ClCCCl.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[Br:19][C:14]1[CH:13]=[C:12]([N:11]2[C:10](=[O:20])[O:9][N:8]=[C:7]2[C:3]2[C:2]([NH:1][CH2:23][CH2:24][NH:25][S:26]([NH2:29])(=[O:28])=[O:27])=[N:6][O:5][N:4]=2)[CH:17]=[CH:16][C:15]=1[F:18]
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Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
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Name
|
ethyl {[(2,2-dimethoxyethyl)amino]sulfonyl}carbamate
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Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
COC(CNS(=O)(=O)NC(OCC)=O)OC
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
105 μL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
The reaction mixture was stirred at 0° C. for 3 h
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Duration
|
3 h
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C=1C(=NON1)NCCNS(=O)(=O)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |